2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone
Description
2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'H-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'H)-yl)ethanone is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety via a spiro junction. The molecule is further substituted with two trifluoromethyl groups: one at the 7' position of the isoquinoline ring and another as part of the ethanone group. This structural complexity confers high lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[7-(trifluoromethyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6NO/c18-16(19,20)12-4-5-13-11(8-12)9-24(14(25)17(21,22)23)10-15(13)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKJCMQZWRTSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC3=C2C=CC(=C3)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone represents a novel class of fluorinated compounds that have garnered attention for their potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, thereby influencing their pharmacokinetic properties and biological interactions.
Chemical Structure
The structure of the compound can be represented as follows:
Key features include:
- Trifluoromethyl groups : These are linked to both the ethanone and the isoquinoline moieties, which may impact biological activity.
- Spirocyclic structure : This configuration often contributes to unique interaction profiles with biological targets.
Biological Activity Overview
Research indicates that trifluoromethylated compounds often exhibit a range of biological activities, including but not limited to:
- Anticancer properties
- Antiviral effects
- Enzyme inhibition
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl groups may enhance binding affinity to various receptors or enzymes due to increased hydrophobic interactions.
Anticancer Activity
A study highlighted the anticancer potential of similar trifluoromethyl-containing compounds. These compounds were shown to inhibit tumor growth in various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions demonstrated significant cytotoxicity against breast and prostate cancer cells (IC50 values in low micromolar ranges) .
Enzyme Inhibition
Another aspect of biological activity is enzyme inhibition. Trifluoromethylated compounds have been reported to selectively inhibit certain proteases and kinases. For example, a related compound was found to inhibit cathepsin K, an enzyme implicated in bone resorption . The spirocyclic structure may play a role in enhancing selectivity for these targets.
Case Studies
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| 1 | Odanacatib | Cathepsin K Inhibition | Effective at low micromolar concentrations |
| 2 | Fludelone | Antitumor Activity | Comparable efficacy to Epothilone D with reduced toxicity |
| 3 | Trifluoromethyl Derivative | Antiviral Activity | Significant reduction in viral load in vitro |
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving electrophilic fluorination and cyclization reactions. The introduction of trifluoromethyl groups typically enhances yield and selectivity during synthesis .
Comparison with Similar Compounds
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-27-2)
- Structure : Features a cyclopropane spiro ring instead of cyclohexane, with a methoxy substituent at the 6' position.
- Molecular weight: 189.25 g/mol .
- Applications : Used as an intermediate in synthetic chemistry; lacks trifluoromethyl groups, resulting in lower electron deficiency.
2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1425335-34-7)
- Structure : Cyclobutane spiro ring with a tosyl (p-toluenesulfonyl) group at the 2' position.
- Properties: Larger spiro ring (cyclobutane) balances strain and stability. The tosyl group introduces sulfonyl functionality, enhancing solubility in polar solvents. Molecular formula: C₁₉H₂₁NO₂S; molar mass: 327.44 g/mol .
- Reactivity : Tosyl group facilitates nucleophilic substitution reactions, unlike the trifluoromethylated compound, which is more resistant to such transformations.
Trifluoroethanone-Containing Analogues
2,2,2-Trifluoro-1-(2-hydroxy-7-methyl-2-trifluoromethyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-3-yl)ethanone (Compound 5b/5b’)
- Structure : Benzodiazepine core with hydroxyl and trifluoromethyl substituents.
- Physical Data :
- Comparison: The benzodiazepine core introduces nitrogen atoms for hydrogen bonding, differing from the isoquinoline system. Both compounds exhibit strong C=O IR peaks, but the spirocyclic compound lacks hydroxyl groups, reducing polarity.
2-(Trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinoline Derivatives
- Synthesis: Produced via a three-component cascade reaction (isoquinoline, dialkyl acetylenedicarboxylate, and 2,2,2-trifluoro-1-phenylethanone) in a continuous-flow microreactor (79–83% yield) .
- Key Differences: The oxazino ring replaces the spirocyclic framework, reducing steric hindrance. The continuous-flow method minimizes by-products (e.g., 11bH-pyrido[2,1-a]isoquinoline tetracarboxylates), a challenge in traditional batch synthesis .
Functional and Reactivity Comparisons
Research Findings and Implications
- Synthetic Efficiency : Continuous-flow methods (e.g., ) outperform traditional batch synthesis in yield and selectivity for trifluoromethylated heterocycles. However, spirocyclic systems like the target compound may require specialized conditions due to steric constraints.
- Structure-Activity Relationships (SAR): The trifluoromethyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogues (e.g., ). The spiro architecture may limit off-target interactions compared to flexible benzodiazepines .
- Unresolved Challenges: No direct pharmacological data are available for the target compound. Comparative studies on bioavailability and toxicity with analogues like are needed.
Q & A
Q. Basic Screening
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) tests against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 8739) strains, with MIC values reported in µg/mL .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Wee1 kinase inhibition) using ATP analogs (IC₅₀ determination) .
Q. Advanced Mechanistic Studies
- Cellular Senescence : Flow cytometry for β-galactosidase activity in solid tumor lines (e.g., HCT-116) treated with IC₅₀ doses .
- Kinase Profiling : Selectivity screening against 84 kinases to identify off-target effects (Kd values via radiometric assays) .
How can contradictory biological activity data across studies be resolved?
Q. Methodological Reconciliation
- Standardized Protocols : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Curves : Compare Hill slopes and EC₅₀ values to assess potency variability .
- Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .
What strategies optimize enzyme inhibition studies for this compound?
Q. Experimental Design
Q. Data Interpretation
- Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition .
- Thermal Shift Assays : Monitor target protein stability (ΔTm) to validate engagement .
What safety protocols are critical for handling this compound?
Q. Basic Guidelines
Q. Advanced Storage
- Stability : Store at 2–8°C under inert gas (Argon) to prevent hydrolysis of the trifluoroethanone moiety .
- Decomposition : Monitor for HF release (via pH strips) during high-temperature reactions .
How is structure-activity relationship (SAR) studied for this compound?
Q. Basic SAR
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
